
4,4-Diethoxycyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxycyclohexan-1-ol is a cyclohexanol derivative with two ethoxy groups attached to the fourth carbon of the cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of 4,4-Diethoxycyclohexene: This method involves the hydroxylation of 4,4-diethoxycyclohexene using osmium tetroxide (OsO4) followed by sodium bisulfite (NaHSO3) to introduce the hydroxyl group at the 1-position.
Reduction of 4,4-Diethoxycyclohexanone: Another approach is the reduction of 4,4-diethoxycyclohexanone using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: this compound can be oxidized to 4,4-diethoxycyclohexanone using oxidizing agents like chromic acid (H2CrO4).
Reduction: The compound can be reduced back to 4,4-diethoxycyclohexene using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, pressure and temperature controlled.
Substitution: Halides (e.g., bromine, chlorine), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products Formed:
Oxidation: 4,4-Diethoxycyclohexanone
Reduction: 4,4-Diethoxycyclohexene
Substitution: Various halogenated derivatives
Applications De Recherche Scientifique
4,4-Diethoxycyclohexan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor itself.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers and other materials due to its unique chemical structure.
Mécanisme D'action
The mechanism by which 4,4-diethoxycyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-ethoxycyclohexan-1-ol
4,4-dimethoxycyclohexan-1-ol
1,4-diethoxycyclohexan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4,4-diethoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-3-12-10(13-4-2)7-5-9(11)6-8-10/h9,11H,3-8H2,1-2H3 |
Clé InChI |
MMWHJAXDAJERRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCC(CC1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


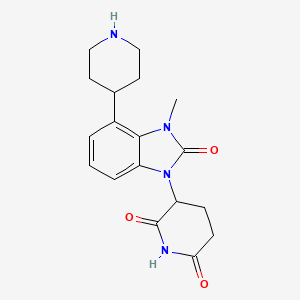
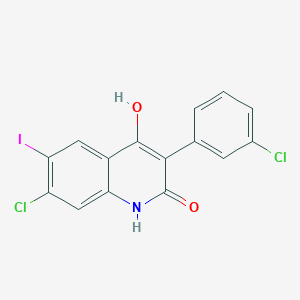
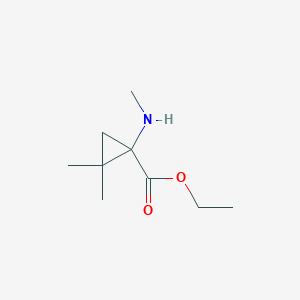
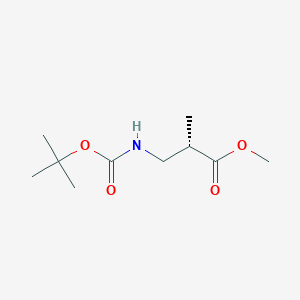
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)
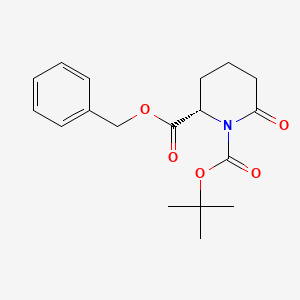

![Methyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-prop-2-enylbenzimidazole-5-carboxylate](/img/structure/B15360249.png)
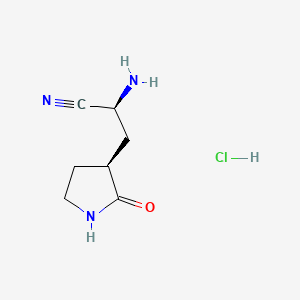
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)
![1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid](/img/structure/B15360266.png)
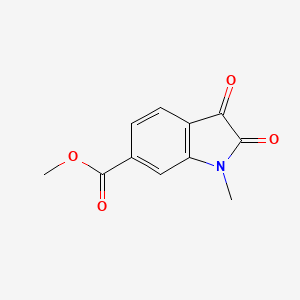
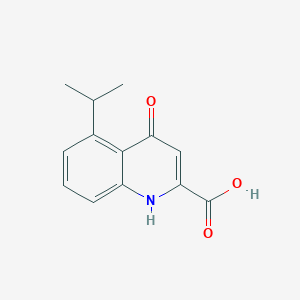
![Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate](/img/structure/B15360286.png)
